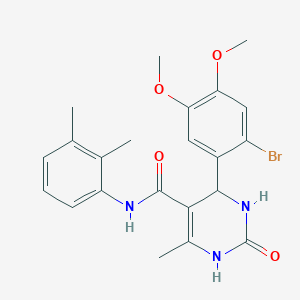
4-(2-bromo-4,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-bromo-4,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H24BrN3O4 and its molecular weight is 474.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2-bromo-4,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 905791-01-7) is a member of the tetrahydropyrimidine family and has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H24BrN3O4, with a molecular weight of 474.3 g/mol. The presence of a bromine atom and methoxy groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24BrN3O4 |
| Molecular Weight | 474.3 g/mol |
| CAS Number | 905791-01-7 |
Antimicrobial Properties
Recent studies have indicated that compounds containing the tetrahydropyrimidine structure exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study Example:
A study evaluating a series of pyrimidine derivatives found that certain modifications to the structure enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.8 to 6.25 µg/mL .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Tetrahydropyrimidines have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings:
A related study demonstrated that tetrahydropyrimidine derivatives could inhibit cancer cell proliferation by targeting tubulin polymerization . This highlights the potential for developing novel anticancer agents based on the structural framework of the compound .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses can be drawn based on structural similarities with other known active compounds:
- Inhibition of Enzymatic Activity : The presence of functional groups may allow the compound to act as an enzyme inhibitor.
- Interaction with DNA/RNA : Similar compounds have been shown to intercalate into DNA or RNA structures, thereby inhibiting replication or transcription processes.
- Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the tetrahydropyrimidine ring can significantly alter its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity and binding affinity |
| Methoxy Groups | Increases solubility and bioavailability |
| Dimethyl Substitution | Alters metabolic stability |
Propiedades
IUPAC Name |
4-(2-bromo-4,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O4/c1-11-7-6-8-16(12(11)2)25-21(27)19-13(3)24-22(28)26-20(19)14-9-17(29-4)18(30-5)10-15(14)23/h6-10,20H,1-5H3,(H,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRAWZOATVXUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3Br)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














